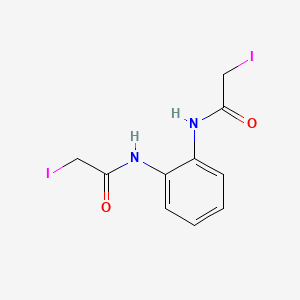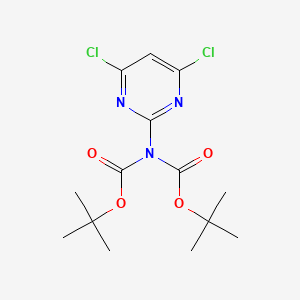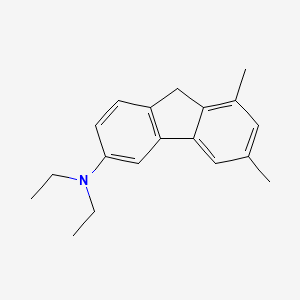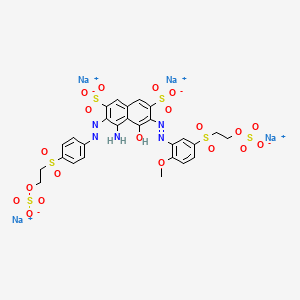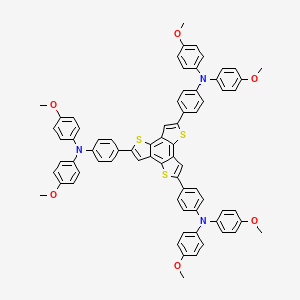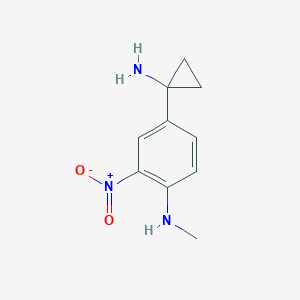![molecular formula C12H11F3O2S B13783900 3-[4-[(Trifluoromethyl)thio]phenyl]-2-propenoic acid ethyl ester](/img/structure/B13783900.png)
3-[4-[(Trifluoromethyl)thio]phenyl]-2-propenoic acid ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[4-[(Trifluoromethyl)thio]phenyl]-2-propenoic acid ethyl ester is an organic compound characterized by the presence of a trifluoromethylthio group attached to a phenyl ring, which is further connected to a propenoic acid ethyl ester moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-[4-[(Trifluoromethyl)thio]phenyl]-2-propenoic acid ethyl ester typically involves the reaction of 4-(trifluoromethylthio)benzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation mechanism, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography may be employed to achieve the desired product quality.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the propenoic acid moiety, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction of the double bond in the propenoic acid ester can yield the corresponding saturated ester.
Substitution: The trifluoromethylthio group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the double bond.
Substitution: Nucleophiles such as thiols, amines, and halides can be used in substitution reactions under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Saturated esters.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Its unique trifluoromethylthio group imparts desirable properties such as increased lipophilicity and metabolic stability.
Biology: In biological research, the compound is investigated for its potential as an enzyme inhibitor or receptor modulator due to its ability to interact with biological macromolecules.
Medicine: The compound’s derivatives are explored for their potential therapeutic applications, including anti-inflammatory, anticancer, and antiviral activities.
Industry: In the materials science industry, the compound is used in the development of advanced materials with specific properties such as hydrophobicity and thermal stability.
Mecanismo De Acción
The mechanism of action of 3-[4-[(Trifluoromethyl)thio]phenyl]-2-propenoic acid ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethylthio group can enhance binding affinity and selectivity towards these targets, leading to modulation of their activity. The compound may also participate in redox reactions, influencing cellular signaling pathways and metabolic processes.
Comparación Con Compuestos Similares
- 4-(Trifluoromethyl)benzylamine
- 4-(Trifluoromethyl)phenol
- [4-(Trifluoromethyl)phenyl]methylphosphonic acid
Comparison: Compared to these similar compounds, 3-[4-[(Trifluoromethyl)thio]phenyl]-2-propenoic acid ethyl ester is unique due to the presence of both the trifluoromethylthio group and the propenoic acid ester moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C12H11F3O2S |
|---|---|
Peso molecular |
276.28 g/mol |
Nombre IUPAC |
ethyl (E)-3-[4-(trifluoromethylsulfanyl)phenyl]prop-2-enoate |
InChI |
InChI=1S/C12H11F3O2S/c1-2-17-11(16)8-5-9-3-6-10(7-4-9)18-12(13,14)15/h3-8H,2H2,1H3/b8-5+ |
Clave InChI |
ILIHJUQLUVJLEF-VMPITWQZSA-N |
SMILES isomérico |
CCOC(=O)/C=C/C1=CC=C(C=C1)SC(F)(F)F |
SMILES canónico |
CCOC(=O)C=CC1=CC=C(C=C1)SC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


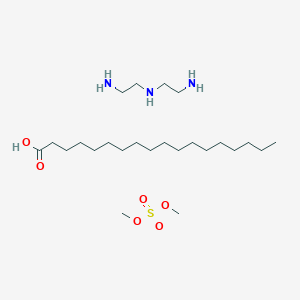
![Methanaminium, N-[4-[[4-(dimethylamino)phenyl]phenylmethylene]-2,5-cyclohexadien-1-ylidene]-N-methyl-, benzoate](/img/structure/B13783828.png)
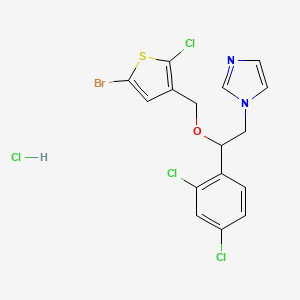
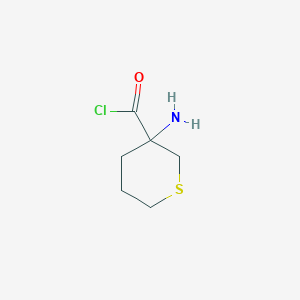
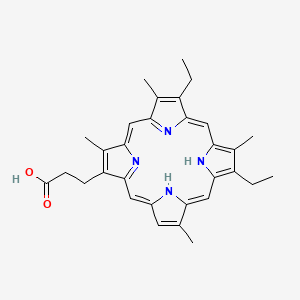
![1,6-Naphthyridine-4-carboxylic acid, 2-[4-(trifluoromethyl)phenyl]-](/img/structure/B13783848.png)
